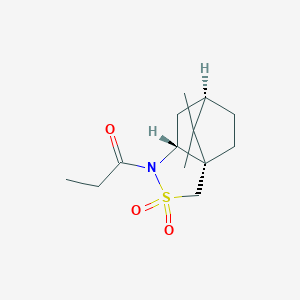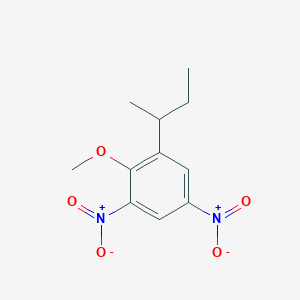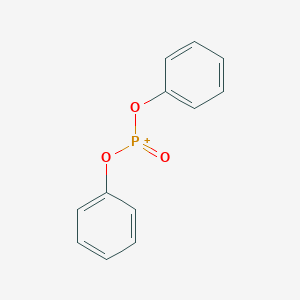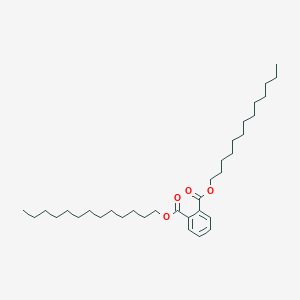
(R)-(+)-1-Benzyloxy-butane-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-1-Benzyloxy-butane-2-OL is a chiral organic compound with the molecular formula C11H16O2. It is an enantiomerically pure alcohol that features a benzyloxy group attached to a butane backbone. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stereochemistry and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-Benzyloxy-butane-2-OL typically involves the enantioselective reduction of the corresponding ketone, ®-1-benzyloxy-2-butanone. This reduction can be achieved using chiral catalysts or reagents such as borane complexes or oxazaborolidine catalysts under controlled conditions to ensure high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of ®-(+)-1-Benzyloxy-butane-2-OL may involve the use of biocatalysts or enzymes to achieve the desired stereoselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases is a common approach, providing a green and efficient method for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(+)-1-Benzyloxy-butane-2-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
- Oxidation yields aldehydes or carboxylic acids.
- Reduction yields alkanes.
- Substitution yields various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-(+)-1-Benzyloxy-butane-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a substrate in enzymatic studies to understand stereoselective reactions.
Medicine: It is investigated for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of ®-(+)-1-Benzyloxy-butane-2-OL involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound may act as a substrate, undergoing stereoselective transformations catalyzed by enzymes. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
- (S)-(-)-1-Benzyloxy-butane-2-OL
- 1-Benzyloxy-butane-2-one
- 1-Benzyloxy-butane-2,3-diol
Comparison: ®-(+)-1-Benzyloxy-butane-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer, (S)-(-)-1-Benzyloxy-butane-2-OL, the ®-enantiomer may exhibit different biological activity and interaction with chiral environments. The presence of the benzyloxy group also differentiates it from other butane derivatives, providing unique chemical properties and applications.
Propriétés
IUPAC Name |
(2R)-1-phenylmethoxybutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474802 |
Source


|
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167354-12-3 |
Source


|
| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
![2-Methylbenzo[d]thiazole-7-carbaldehyde](/img/structure/B166079.png)
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)







